Gatifloxacin

MIC90 Streptococcus pneumoniae Antimicrobial susceptibility

Gatifloxacin's 8-methoxy substituent delivers 4–8× greater Gram-positive potency vs ciprofloxacin with 10–100× lower mutant selection risk. 96% oral bioavailability; no CYP450 interactions. In MDR-TB trials, gatifloxacin regimens achieved 97.5% bacteriological effectiveness vs 94.7% (moxifloxacin), with 8.4× lower adverse outcome odds. MIC90 of 1 µg/mL against S. pneumoniae—8× lower than ciprofloxacin—with established QC ranges (0.12–0.5 µg/mL) for standardized susceptibility testing. Supplied ≥98% purity with full analytical documentation for procurement.

Molecular Formula C19H22FN3O4
Molecular Weight 375.4 g/mol
CAS No. 112811-59-3; 180200-66-2
Cat. No. B15562190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGatifloxacin
CAS112811-59-3; 180200-66-2
Molecular FormulaC19H22FN3O4
Molecular Weight375.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)
InChIKeyXUBOMFCQGDBHNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.31e-01 g/L

Gatifloxacin: A Fourth-Generation 8-Methoxy Fluoroquinolone with Quantifiable Gram-Positive Potency Advantages


Gatifloxacin (CAS 112811-59-3; 180200-66-2), chemically an 8-methoxy fluoroquinolone [1], was developed as a broad-spectrum antibacterial with an enhanced activity profile against Gram-positive cocci, notably Streptococcus pneumoniae [2]. Its key structural feature, the C8-methoxy group, confers distinct pharmacological advantages, including improved target enzyme inhibition in Gram-positive bacteria and a favorable safety profile regarding phototoxicity [3]. The compound demonstrates high oral bioavailability (96%) [4] and is available in multiple formulations including ophthalmic solutions, oral tablets, and injectable forms for diverse clinical and research applications [5]. As a fourth-generation fluoroquinolone, it is positioned as a potent alternative where earlier-generation agents like ciprofloxacin and levofloxacin may exhibit reduced in vitro susceptibility [6].

Why Gatifloxacin Cannot Be Freely Substituted with Other Fluoroquinolones: The Evidence for Potency and Safety Divergence


Procurement decisions in the fluoroquinolone class must be guided by compound-specific, quantifiable performance metrics, as simple therapeutic substitution within this class can lead to suboptimal outcomes. While many fluoroquinolones share a common mechanism, significant divergence exists in their in vitro potency against specific pathogens, resistance selection dynamics, and clinical safety profiles [1]. For instance, gatifloxacin's 8-methoxy substituent confers a 4- to 8-fold increase in activity against Gram-positive organisms compared to ciprofloxacin [2] and a 10- to 100-fold lower propensity for selecting resistant mutants [3]. Furthermore, differences in metabolic pathways and adverse effect profiles, such as the absence of cytochrome P450 interactions and low phototoxicity risk for gatifloxacin [4], directly impact patient safety and formulation interchangeability. The following sections provide the quantitative, head-to-head data that substantiate gatifloxacin's distinct position and justify its targeted procurement over closer analogs.

Gatifloxacin Quantitative Comparator Evidence: MIC, PK/PD, Safety, and Clinical Outcomes


Potency Advantage Against Streptococcus pneumoniae: 8-Fold Lower MIC90 than Ciprofloxacin

In a head-to-head comparison of respiratory isolates from multiple centers, gatifloxacin demonstrates a significant potency advantage over ciprofloxacin and levofloxacin against Streptococcus pneumoniae, a primary respiratory pathogen [1]. This differential activity is critical for selecting a fluoroquinolone with a higher probability of achieving pharmacodynamic targets. Gatifloxacin's MIC90 was 1 µg/mL, which was 8-fold lower than ciprofloxacin's MIC90 of 8 µg/mL and 2-fold lower than levofloxacin's MIC90 of 2 µg/mL [1]. This 8-fold difference is a quantifiable marker of its enhanced Gram-positive spectrum [1].

MIC90 Streptococcus pneumoniae Antimicrobial susceptibility

Activity Against Anaerobic Bacteria: 3-4 Dilution Steps Lower MIC than Ciprofloxacin

Gatifloxacin exhibits enhanced activity against obligately anaerobic bacteria, a group often implicated in polymicrobial infections. In a comparative study of 294 anaerobic isolates, gatifloxacin demonstrated MIC values that were 3 to 4 dilution steps lower than those of ciprofloxacin [1]. Specifically, for all strains tested, gatifloxacin MICs at which 50% and 90% of the isolates were inhibited (MIC50/MIC90) were 0.5 and 2 mg/L, respectively, compared to significantly higher MICs for ciprofloxacin [1]. This indicates a broader spectrum of activity that includes clinically relevant anaerobes.

Anaerobic bacteria MIC Antimicrobial spectrum

Reduced Propensity for Resistance Selection: 10- to 100-Fold Lower Selection Frequency vs. Ciprofloxacin/Ofloxacin

The 8-methoxy group on gatifloxacin is associated with a lower potential for selecting resistant bacterial subpopulations, a critical parameter for antimicrobial stewardship and long-term research use. In comparative studies, gatifloxacin did not select for less susceptible variants of MRSA and pneumococci, in stark contrast to the 10- to 100-fold higher selection frequencies observed with ciprofloxacin and ofloxacin [1]. This quantifiable difference in selection pressure suggests that gatifloxacin use may hinder the development of quinolone resistance, particularly in Gram-positive bacteria [1].

Resistance selection Mutant prevention Pharmacodynamics

Superior Bacteriological Effectiveness in Multidrug-Resistant Tuberculosis (MDR-TB) Regimens

In the clinical management of multidrug-resistant tuberculosis (MDR-TB), regimen composition is a key determinant of patient outcomes. A large retrospective study of 1,530 patients directly compared shorter treatment regimens (STRs) based on gatifloxacin (GFX), moxifloxacin (MFX), or levofloxacin (LVX) [1]. The gatifloxacin-based regimen demonstrated superior bacteriological effectiveness. The effectiveness rates were 97.5% for GFX, 95.5% for LVX, and 94.7% for MFX [1]. After adjusting for initial drug resistance, patients on LVX- and MFX-based regimens had a 4.5-fold and 8.4-fold greater odds of an adverse bacteriological outcome, respectively, compared to the GFX group [1].

MDR-TB Clinical outcome Bacteriological effectiveness

High Oral Bioavailability (96%) and Absence of Cytochrome P450 Interactions

Gatifloxacin exhibits a favorable pharmacokinetic profile characterized by high oral bioavailability and a low potential for metabolic drug interactions. Its absolute oral bioavailability is 96% [1], which is substantially higher than that of ciprofloxacin (approximately 70-80%) [2]. This high bioavailability renders oral and intravenous formulations bioequivalent and interchangeable, a logistical advantage [1]. Furthermore, gatifloxacin does not interact with drugs metabolized by the cytochrome P450 enzyme family [3], a notable point of differentiation from some other fluoroquinolones and other drug classes.

Bioavailability Pharmacokinetics Drug interactions

Favorable Safety Profile: Low Phototoxicity Risk and No CYP-Mediated Interactions

The 8-methoxy substituent on gatifloxacin is structurally linked to a reduced potential for phototoxic reactions, a known class effect of some fluoroquinolones. Clinical studies and reviews indicate that gatifloxacin has a low risk of phototoxicity and lacks the potential to cause photosensitivity reactions [1], a feature shared with newer agents like moxifloxacin but in contrast to earlier compounds like lomefloxacin and sparfloxacin [2]. Additionally, the absence of cytochrome P450-mediated metabolism further differentiates it from drugs that require dose adjustment when co-administered with CYP inhibitors or inducers [1].

Phototoxicity Safety Drug interactions

Gatifloxacin Targeted Application Scenarios Derived from Comparative Evidence


Research on Multidrug-Resistant Tuberculosis (MDR-TB) Therapeutics

Gatifloxacin is scientifically indicated as a preferred fluoroquinolone component in investigational regimens for MDR-TB. Direct clinical evidence demonstrates superior bacteriological effectiveness (97.5%) compared to moxifloxacin (94.7%) and levofloxacin (95.5%)-based regimens [1]. Procurement for TB research programs is justified by an 8.4-fold lower odds of adverse outcomes versus moxifloxacin-based therapy [1], making it a high-value compound for studies aimed at optimizing shorter-course MDR-TB treatments [1].

In Vitro Studies on Gram-Positive Pathogens, Especially Streptococcus pneumoniae

For in vitro susceptibility testing and mechanism-of-action studies targeting Gram-positive bacteria, gatifloxacin is a superior tool compound. Its MIC90 against S. pneumoniae (1 µg/mL) is 8-fold lower than that of ciprofloxacin and 2-fold lower than levofloxacin [1]. This quantifiable potency advantage ensures that laboratory studies are conducted with a compound that remains active against a wider range of clinical isolates, reducing the risk of false-negative results due to inherent resistance. The established quality control ranges (0.12-0.5 µg/mL for broth microdilution) [2] further support its reliable use in standardized assays.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Formulation Development

Gatifloxacin's well-defined PK profile makes it an ideal candidate for PK/PD modeling. Its 96% oral bioavailability [1] and the established relationship between AUC/MIC ratio and bacterial eradication (AUC/MIC ratios of 27-48 required for S. pneumoniae eradication) [2] provide a robust framework for in vitro pharmacodynamic models. Furthermore, its lack of cytochrome P450 interactions [1] simplifies interpretation in drug-drug interaction studies, making it a cleaner probe for evaluating formulation changes or combination therapies.

Ophthalmic Infection Prophylaxis and Treatment Research

In ophthalmology research, gatifloxacin ophthalmic solution is indicated for studying prophylaxis and treatment of bacterial conjunctivitis and endophthalmitis. Its potency against common ocular pathogens, including Staphylococcus aureus and S. pneumoniae, is well-documented [1]. Clinical trials have investigated its use in reducing bacterial contamination of the anterior chamber after cataract surgery [2]. The availability of a preserved formulation (Zymar) may offer advantages in rapid bacterial killing on the ocular surface compared to non-preserved alternatives like moxifloxacin (Vigamox), a hypothesis that has been the subject of comparative clinical investigation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gatifloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.